molecular formula C18H16N2O3S B5020917 3,4-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

3,4-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5020917
M. Wt: 340.4 g/mol
InChI Key: ALPCFZCANMOMSG-UHFFFAOYSA-N
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Description

“3,4-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries including medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The structure of similar benzamide compounds was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar benzamide compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further, the obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar benzamide compounds have been reported in the literature . For instance, one of the compounds was reported as a white solid with a melting point of 95–98° C .

Mechanism of Action

While the specific mechanism of action for “3,4-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is not mentioned in the retrieved papers, benzamide compounds have been reported to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antibacterial, anti-fungal, anti-HSV . They have also been used in drug discovery .

Future Directions

The future directions for “3,4-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” could include further in vivo biochemical tests of effective amides, researches can be carried out in different fields of application . Additionally, further studies could be conducted to explore its potential biological activities and therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-15-9-8-13(10-16(15)23-2)17(21)20-18-19-14(11-24-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPCFZCANMOMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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